molecular formula C12H21ClN2O B1465629 3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one CAS No. 1178061-41-0

3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one

Cat. No. B1465629
M. Wt: 244.76 g/mol
InChI Key: AESCLPYBQARBOI-UHFFFAOYSA-N
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Description

The compound “3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom . These types of structures are often found in biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and piperidine rings, possibly through a ring-closing reaction . The chlorine atom could be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrrolidine and piperidine rings would add complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could affect its reactivity and the presence of the nitrogen-containing rings could influence its solubility .

Scientific Research Applications

Novel Synthesis Methods

A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a structurally similar compound, was proposed, utilizing exhaustive catalytic hydrogenation. This approach offers a simpler alternative to previously complex synthesis methods, indicating potential pathways for the synthesis of related compounds, including "3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one" (Smaliy et al., 2011).

Chemical Properties and Reactivity

Studies on compounds with similar structures have demonstrated a wide range of chemical properties and reactivity, offering insights into how "3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one" might behave under different conditions. For example, the hydrogen-bonded structures of compounds involving chloranilic acid with pyrrolidin-2-one and piperidin-2-one have been investigated, revealing the significance of O-H...O hydrogen bonds in their crystal structures (Gotoh & Ishida, 2011).

Pharmacological Applications

The structural features of "3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one" suggest potential pharmacological applications. Compounds with similar structural components have been explored for their pharmacological activities, including antiarrhythmic and antihypertensive effects, as well as alpha-adrenolytic properties. For instance, a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives exhibited significant antiarrhythmic and antihypertensive activities, which might be related to the alpha-adrenolytic properties of these compounds (Malawska et al., 2002).

Additionally, synthesis and evaluation of pyrrolidin-2-one derivatives have highlighted their potential as antiarrhythmic, antihypertensive, and alpha-adrenolytic agents, further supporting the potential therapeutic applications of related compounds (Kulig et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would depend on factors such as its reactivity and the nature of any metabolic products formed in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing of its biological activity. This could lead to the development of new drugs or other useful compounds .

properties

IUPAC Name

3-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O/c13-6-3-12(16)15-9-4-11(5-10-15)14-7-1-2-8-14/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESCLPYBQARBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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